Azalomycin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

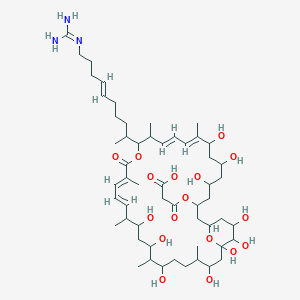

Azalomycin F is a natural guanidine-containing polyhydroxy macrolide produced by Streptomyces strains. It exhibits remarkable antimicrobial activities, particularly against Gram-positive bacteria such as Staphylococcus aureus . This compound has garnered significant attention due to its potential as a new antimicrobial agent in the fight against antimicrobial resistance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Azalomycin F is primarily produced by fermentation of Streptomyces strains. The fermentation process involves cultivating the bacteria in a suitable medium, followed by extraction and purification of the compound . The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Azalomycin F undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced antimicrobial properties and reduced toxicity .

Applications De Recherche Scientifique

Azalomycin F has a wide range of scientific research applications:

Mécanisme D'action

Azalomycin F exerts its antimicrobial effects by targeting the lipoteichoic acid (LTA) of bacterial cell membranes . It disrupts the cell envelope, leading to increased cell membrane permeability and eventual cell lysis . The compound’s guanidyl side chain interacts with the active center of LTA synthetase, inhibiting LTA biosynthesis and accelerating LTA release .

Comparaison Avec Des Composés Similaires

Azalomycin F is part of a family of guanidine-containing polyhydroxy macrolides. Similar compounds include niphimycins and other azalomycin analogs . What sets this compound apart is its broad-spectrum antimicrobial activity and its ability to disrupt bacterial biofilms . This makes it a unique and valuable compound in the fight against antimicrobial resistance.

Propriétés

Numéro CAS |

11003-24-0 |

|---|---|

Formule moléculaire |

C55H93N3O17 |

Poids moléculaire |

1068.3 g/mol |

Nom IUPAC |

3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+ |

Clé InChI |

UVUPYXTUQSCQRV-PEKXHOPKSA-N |

SMILES |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |

SMILES isomérique |

CC1CCC(C(C(CC(C(/C=C/C=C(/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCN=C(N)N)\C)C)O)O)C)O |

SMILES canonique |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O |

Synonymes |

azalomycin F azalomycin-F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)

![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)